9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Overview
Description
9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a heterocyclic compound that belongs to the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce cell death in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one in lab experiments include its potential applications in various scientific research fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on 9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one. Some of these include the development of new drugs for the treatment of various diseases, the study of its mechanism of action, and the exploration of its potential applications in other scientific research fields.
Conclusion:
In conclusion, 9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanism of action.
Scientific Research Applications
9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3a-ethoxy-6-methyl-1-(3-nitrophenyl)-[1,2,4]oxadiazolo[4,5-a]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-3-25-18-16(22)14-9-11(2)7-8-15(14)20(18)17(19-26-18)12-5-4-6-13(10-12)21(23)24/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQFNTROYLTGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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